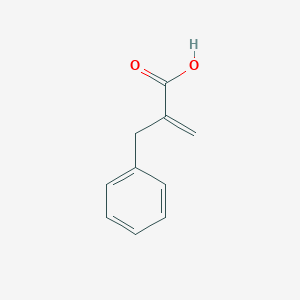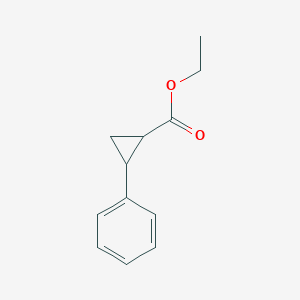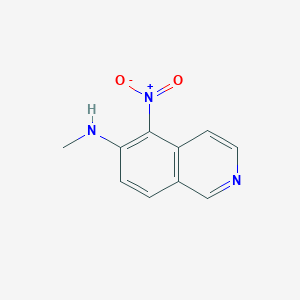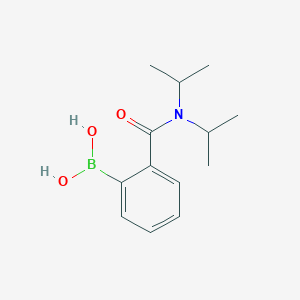
(ジイソプロピルカルバモイル)フェニルボロン酸
説明
2-[(Diisopropylamino)carbonyl]phenylboronic acid is a useful research compound. Its molecular formula is C13H20BNO3 and its molecular weight is 249.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(Diisopropylamino)carbonyl]phenylboronic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 718534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(Diisopropylamino)carbonyl]phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Diisopropylamino)carbonyl]phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
歯周病の治療
フェニルボロン酸ピナコールエステル官能化ROS応答性多機能ナノ粒子は、歯周病の治療に使用されてきました . 活性酸素種 (ROS) 応答性薬物送達システムは、ヒアルロン酸 (HA) をフェニルボロン酸ピナコールエステル (PBAP) で構造的に修飾することによって開発されました。 クルクミン (CUR) はこの薬物送達システムにカプセル化され、クルクミンを負荷したナノ粒子 (HA@CUR NPs) を形成しました .
シスジオール含有分子の濃縮
フェニルボロン酸官能化有機ポリマーは、シスジオール含有分子の濃縮に使用されてきました . N,N'-メチルビスアクリルアミド (MBAA) を架橋剤として使用したフェニルボロン酸 (PBA) 官能化ポリマーは、DMSO でワンポット重合法によって合成され、シスジオール含有分子に対して超高選択性を示しました .
グルコースセンサー
フェニルボロン酸は、可逆的な共有結合反応を介して、ヌクレオシド、カテコール、糖、糖タンパク質など、シスジオール含有分子 (シスジオール) を選択的に認識できるユニークな分子です . このボレート親和性反応の原理はpH依存性であり、高pH条件下では、PBAはシスジオール基と共有結合複合体を形成できます。pH環境が酸性になると、複合体は元のPBAとシスジオールに解離します . このPBAのpH制御可能な捕捉/放出機能は、分離、センシング、イメージング、診断、薬物送達に広く適用されているpH応答性材料の開発に大きな可能性をもたらします .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids undergo transmetalation with a metal catalyst (often palladium), which then facilitates the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in synthetic pathways for the formation of complex organic molecules .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may contribute to the synthesis of complex organic molecules .
Action Environment
Factors such as ph, temperature, and the presence of other reactants could potentially affect the compound’s reactivity in suzuki-miyaura cross-coupling reactions .
生化学分析
Biochemical Properties
(2-(Diisopropylcarbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form cyclic boronic esters with diol-containing molecules, such as nucleosides, catechols, saccharides, and glycoproteins . These interactions are reversible and covalent, allowing (2-(Diisopropylcarbamoyl)phenyl)boronic acid to act as a sensor or inhibitor in various biochemical assays . Additionally, it has been shown to enhance the cellular uptake of certain active ingredients, improving their bioavailability and therapeutic efficacy .
Cellular Effects
(2-(Diisopropylcarbamoyl)phenyl)boronic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules . For instance, the compound’s ability to form reversible covalent bonds with diols allows it to modulate the activity of glycoproteins and other diol-containing molecules, thereby impacting cellular functions . Furthermore, (2-(Diisopropylcarbamoyl)phenyl)boronic acid has been shown to enhance the cellular uptake of certain compounds, potentially affecting their intracellular distribution and activity .
Molecular Mechanism
The molecular mechanism of (2-(Diisopropylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target . For example, the compound can inhibit enzymes that rely on diol-containing cofactors by forming stable boronic ester complexes . Additionally, (2-(Diisopropylcarbamoyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins that contain diol groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Diisopropylcarbamoyl)phenyl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but it can undergo hydrolysis or other degradation processes over extended periods . These changes can impact its efficacy and long-term effects on cellular function. In vitro and in vivo studies have shown that (2-(Diisopropylcarbamoyl)phenyl)boronic acid can maintain its activity for several hours to days, depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of (2-(Diisopropylcarbamoyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, the compound can enhance the bioavailability and therapeutic efficacy of certain active ingredients without causing significant toxicity . At higher doses, (2-(Diisopropylcarbamoyl)phenyl)boronic acid may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective and safe .
Metabolic Pathways
(2-(Diisopropylcarbamoyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can form reversible covalent bonds with diol-containing metabolites, affecting their levels and flux within the cell . Additionally, (2-(Diisopropylcarbamoyl)phenyl)boronic acid can modulate the activity of enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases . These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, (2-(Diisopropylcarbamoyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, (2-(Diisopropylcarbamoyl)phenyl)boronic acid can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and efficacy in biochemical assays .
Subcellular Localization
The subcellular localization of (2-(Diisopropylcarbamoyl)phenyl)boronic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals present on proteins or other biomolecules . Additionally, post-translational modifications, such as phosphorylation or glycosylation, can affect the localization and activity of (2-(Diisopropylcarbamoyl)phenyl)boronic acid within the cell . These factors are essential for understanding the compound’s function and efficacy in various biochemical processes .
特性
IUPAC Name |
[2-[di(propan-2-yl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAMQCEYYXNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


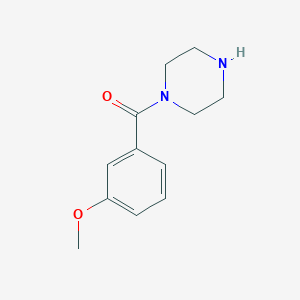
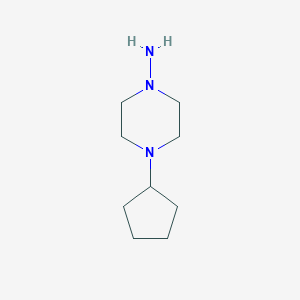
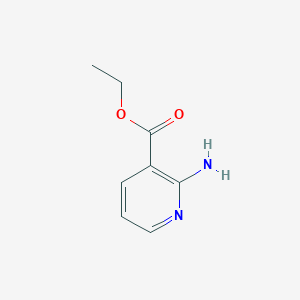

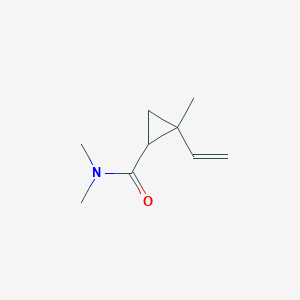
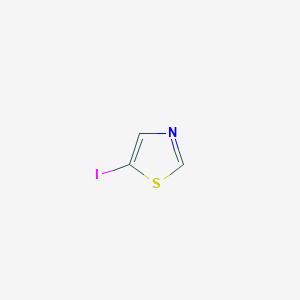

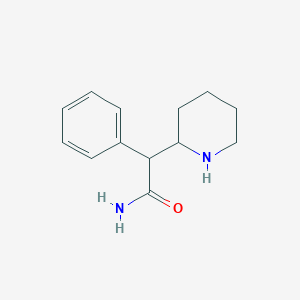
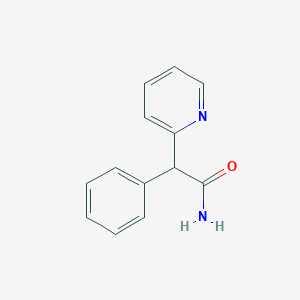
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
